Trifluoroacetic anhydride

Descripción

Historical Context of Trifluoroacetic Anhydride (B1165640) Discovery and Initial Applications

The journey into the world of organofluorine chemistry was pioneered by the Belgian chemist Frédéric Swarts. encyclopedia.comwikipedia.org While Swarts is renowned for his development of the Swarts reaction in 1892 for synthesizing organic fluorine compounds, his work also laid the foundation for the synthesis of key fluorinated molecules. encyclopedia.com In 1922, he successfully prepared trifluoroacetic acid, which was recognized at the time as the strongest known organic acid. encyclopedia.comnewmoa.org

The initial synthesis of trifluoroacetic anhydride itself was achieved through the dehydration of trifluoroacetic acid using phosphorus pentoxide. wikipedia.org Early applications of TFAA revolved around its potent ability to introduce the trifluoroacetyl group into various organic molecules. wikipedia.org This was particularly advantageous as the corresponding acyl chloride, trifluoroacetyl chloride, is a gas, making TFAA a more convenient liquid reagent to handle. wikipedia.org

Significance of this compound in Modern Organic Chemistry

This compound has become a cornerstone reagent in modern organic synthesis due to its versatility and high reactivity. ontosight.aichemimpex.com Its significance is evident in a wide array of applications, from fundamental transformations to the synthesis of complex molecules for pharmaceuticals and materials science. ontosight.airiverlandtrading.com

One of the primary uses of TFAA is as a potent acylating agent . ontosight.ai It readily reacts with alcohols, amines, and phenols to introduce the trifluoroacetyl group. chemicalbook.com This property is crucial in various synthetic strategies, including the protection of functional groups. chemicalbook.comriverlandtrading.com For instance, in peptide synthesis, TFAA is employed for the protection and deprotection of amino groups, which enhances the efficiency of peptide production. riverlandtrading.com

TFAA also serves as a powerful dehydrating agent . ontosight.ai It can effectively promote dehydration reactions, such as the conversion of amides and oximes to nitriles. sdlookchem.com Furthermore, it is the recommended desiccant for trifluoroacetic acid. wikipedia.org

In the realm of oxidation reactions, TFAA plays a key role in the Swern oxidation . thermofisher.com In this reaction, dimethyl sulfoxide (B87167) (DMSO) is activated by TFAA to oxidize primary and secondary alcohols to aldehydes and ketones, respectively. thermofisher.comyale.edu This method is valued for its mild reaction conditions and broad functional group tolerance. wikipedia.org Using TFAA as the activating agent allows the reaction to be conducted at temperatures up to -30 °C. wikipedia.orgwikipedia.org

Moreover, TFAA is instrumental in promoting Friedel-Crafts acylation reactions. wikipedia.org The use of carboxylic acids in the presence of TFAA as acylating agents offers a more environmentally benign alternative to the classical Friedel-Crafts reaction, which often requires harsh Lewis acids and generates problematic waste. magtech.com.cnacs.org

The utility of TFAA extends to various other transformations, including:

Pummerer rearrangement : TFAA can act as an activator in this reaction. wikipedia.org

Electrophilic aromatic substitution : It can promote nitration, sulfonation, and nitrosylation reactions. wikipedia.org

Reduction of sulfoxides : In combination with sodium iodide, TFAA can reduce sulfoxides to sulfides. wikipedia.org

The broad spectrum of reactions facilitated by this compound underscores its importance as a versatile and powerful tool in the arsenal (B13267) of the modern organic chemist.

Current Research Trends and Future Prospects for this compound

Current research continues to uncover new applications and refine existing methodologies involving this compound, driven by the demand for more efficient, selective, and sustainable chemical processes.

A significant area of ongoing research is in materials science . TFAA is utilized in the preparation of advanced materials like fluorinated polymers and coatings. riverlandtrading.com The introduction of trifluoroacetyl groups can enhance properties such as chemical resistance and thermal stability. riverlandtrading.com Research is also exploring its use in developing advanced materials, including coatings and polymers that require resistance to solvents and chemicals. solubilityofthings.com For example, TFAA has been studied for its effect on poly(ϵ-caprolactone) (PCL) oligomers, leading to the synthesis of block copolymers. researchgate.net

In the pharmaceutical and agrochemical industries , TFAA remains a crucial reagent for synthesizing complex molecules and active pharmaceutical ingredients (APIs). riverlandtrading.comsolvay.com Its role in introducing trifluoromethyl groups is particularly valuable, as this can enhance the biological activity and stability of drug molecules. riverlandtrading.com Recent developments in Swern oxidation, for instance, are exploring TFAA as a safer alternative to other activators for the synthesis of APIs like Paclitaxel and Atorvastatin. numberanalytics.com

The field of peptide synthesis continues to benefit from TFAA. It is used in the development of fluorinated amino acids, which can impart unique properties to peptides and proteins. chemimpex.com Furthermore, recent studies have shown that peptide conjugation in trifluoroacetic acid can enhance native chemical ligation, a key technique for protein synthesis. nih.gov

Emerging applications are also being found in the electronics industry . High-purity TFAA is being investigated as a cleaning agent for semiconductor fabrication, offering a potential alternative to more environmentally harmful solvents and gases used in processes like plasma-enhanced chemical vapor deposition (PECVD) chamber cleaning. halocarbon.com

Future prospects for this compound are tied to the development of greener and more sustainable chemical processes. Research is focused on improving reaction conditions, such as developing catalytic variants of reactions that use TFAA and exploring the use of green solvents. numberanalytics.com Additionally, efforts are being made to develop more efficient and environmentally friendly methods for the synthesis of TFAA itself, moving away from hazardous reagents. chemicalbook.comgoogle.com The continuous exploration of its reactivity and applications ensures that this compound will remain a significant compound in both academic research and industrial processes.

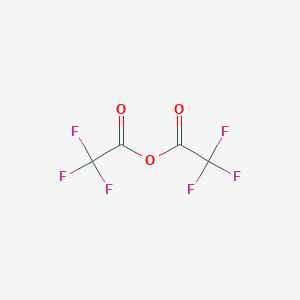

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2,2,2-trifluoroacetyl) 2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4F6O3/c5-3(6,7)1(11)13-2(12)4(8,9)10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAEDZJGFFMLHHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)OC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90861920 | |

| Record name | Trifluoroacetic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90861920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [MSDSonline] | |

| Record name | Acetic acid, 2,2,2-trifluoro-, 1,1'-anhydride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trifluoroacetic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9229 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

41.2 [mmHg] | |

| Record name | Trifluoroacetic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9229 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

407-25-0 | |

| Record name | Trifluoroacetic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=407-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifluoroacetic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000407250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIFLUOROACETIC ANHYDRIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96965 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2,2,2-trifluoro-, 1,1'-anhydride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trifluoroacetic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90861920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trifluoroacetic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.349 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIFLUOROACETIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ENA87IZHT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Trifluoroacetic Anhydride

Traditional Synthesis Routes

Historically, the synthesis of trifluoroacetic anhydride (B1165640) has relied on several key reactions. These methods, while effective, often involve harsh reagents and challenging reaction conditions.

The original method for synthesizing trifluoroacetic anhydride involves the dehydration of trifluoroacetic acid (CF₃COOH) using a strong dehydrating agent, phosphorus pentoxide (P₄O₁₀). wikipedia.org This reaction effectively removes one molecule of water from two molecules of trifluoroacetic acid to form the anhydride.

The reaction is represented by the following equation: 2 CF₃COOH + P₄O₁₀ → (CF₃CO)₂O + 4 HPO₃

While this method is straightforward, it presents challenges for industrial-scale production. The phosphoric acid byproduct can form a viscous amalgam with the reactants, impeding efficient stirring and complicating the recovery of the product and any unreacted trifluoroacetic acid. google.comudel.edu To mitigate these issues, an excess of phosphorus pentoxide is sometimes used to ensure complete reaction. guidechem.com Research has indicated that an optimal mass ratio of trifluoroacetic acid to phosphorus pentoxide is 1:1, which can yield a product with a purity of approximately 92.8%. guidechem.com Another approach involves a molar ratio of trifluoroacetic acid to phosphorus pentoxide ranging from 1:0.6 to 1:1. guidechem.com A patented process describes adding phosphorus pentoxide in two stages, achieving a product purity of 99.25% and a yield of 90.72%. google.com

Table 1: Reaction Conditions for Dehydration of Trifluoroacetic Acid with Phosphorus Pentoxide

| Parameter | Value | Reference |

| Reactants | Trifluoroacetic Acid, Phosphorus Pentoxide | wikipedia.org |

| Optimal Mass Ratio (TFA:P₄O₁₀) | 1:1 | guidechem.com |

| Resulting Purity | 92.8% | guidechem.com |

| Molar Ratio Range (TFA:P₄O₁₀) | 1:0.6 to 1:1 | guidechem.com |

| Patented Process Yield | 90.72% | google.com |

| Patented Process Purity | 99.25% | google.com |

An alternative traditional route to this compound is the reaction of trifluoroacetic acid with an excess of an α-halogenated acid chloride, such as dichloroacetyl chloride (Cl₂CHCOCl). wikipedia.org

The general reaction is as follows: 2 CF₃COOH + Cl₂CHCOCl → (CF₃CO)₂O + Cl₂CHCOOH + HCl wikipedia.org

This method avoids the issues associated with the solid phosphorus pentoxide. A variation of this approach involves reacting trifluoroacetic acid with the anhydride of an α-halogenated carboxylic acid. The yields for this process are reported to be between 59% and 74%, depending on the specific chlorinated acetic anhydride used. google.com To drive the reaction to completion, an excess of trifluoroacetic acid, typically two to five times the stoichiometric amount, is used. The lower boiling point of this compound (39.5°C) allows for its continuous removal from the reaction mixture by distillation, which helps to shift the equilibrium towards the product. google.comgoogle.com This technique has been reported to achieve a yield of 84.6% based on the consumed trifluoroacetic acid. google.com

Table 2: Synthesis via Halogenated Acid Chlorides

| Reagent | Excess Reactant | Product Removal | Reported Yield | Reference |

| Dichloroacetyl Chloride | Trifluoroacetic Acid | Distillation | 84.6% | wikipedia.orggoogle.com |

| α-Halogenated Acetic Anhydride | Not specified | Not specified | 59-74% | google.com |

This compound can also be prepared by the reaction of trifluoroacetyl chloride (CF₃COCl) with an alkali or alkaline-earth metal salt of trifluoroacetic acid, such as sodium trifluoroacetate (B77799) (CF₃COONa). chemicalbook.com This reaction is typically carried out at approximately 50°C. google.comchemicalbook.com

The reaction is as follows: CF₃COCl + CF₃COONa → (CF₃CO)₂O + NaCl

Despite the straightforward chemistry, this method has significant drawbacks for industrial application. Trifluoroacetyl chloride is a gas at room temperature, making it difficult and hazardous to handle. udel.educhemicalbook.com Furthermore, the solid salt byproduct, such as sodium chloride, can be challenging to separate from the final product. google.comudel.edu The high cost of trifluoroacetyl chloride also makes this route less economically viable. udel.edu

Advanced and Sustainable Synthetic Approaches

In response to the limitations of traditional methods, research has focused on developing more efficient, scalable, and environmentally friendly synthetic routes for this compound.

Reactive distillation is an advanced technique that combines chemical reaction and separation in a single unit. This approach has been explored for the synthesis of this compound from trifluoroacetic acid and acetic anhydride ((CH₃CO)₂O). udel.eduudel.edu

A study on this method using a stoichiometric 2:1 ratio of trifluoroacetic acid to acetic anhydride reported a product purity of 94% with a 9.0% conversion rate. udel.eduudel.edu It is noted that simply mixing the reactants is ineffective due to the formation of a stable mixed anhydride intermediate (CF₃COOCOCH₃). google.com A patented process describes the coproduction of this compound and another carboxylic anhydride through the reactive distillation of a mixed anhydride. In this system, the column operates with a head temperature of 38-45°C and a base temperature of 120-145°C to facilitate the separation of the products. google.com

Table 3: Reactive Distillation of Trifluoroacetic Acid and Acetic Anhydride

| Parameter | Value | Reference |

| Reactant Ratio (TFA:Ac₂O) | 2:1 (stoichiometric) | udel.eduudel.edu |

| Product Purity | 94% | udel.eduudel.edu |

| Conversion Rate | 9.0% | udel.eduudel.edu |

| Column Head Temperature | 38-45°C | google.com |

| Column Base Temperature | 120-145°C | google.com |

Continuous-flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and enhanced scalability. acs.orgresearchgate.net These principles have been applied to the synthesis of this compound to develop more efficient and scalable production methods.

One patented continuous-flow process utilizes trifluoroacetic acid and thionyl chloride (SOCl₂) as reactants. This method is described as being low-cost and highly efficient, making it suitable for industrial production. google.com The development of scalable dynamic cascade flow reactors also presents opportunities for handling challenging reactions in a continuous manner, which could be adapted for the synthesis of this compound. researchgate.net The application of continuous-flow technology in reactions involving this compound for the synthesis of other compounds demonstrates the feasibility and growing interest in this area for producing the anhydride itself. acs.org

Exploration of Alternative Dehydrating Agents Beyond P₂O₅ and SO₃

While phosphorus pentoxide (P₂O₅) is a traditional and effective dehydrating agent for producing this compound (TFAA) from trifluoroacetic acid (TFA), the process can present industrial challenges, such as the formation of viscous phosphoric acid byproducts that can impede stirring and reduce yield. This has prompted research into alternative reagents that offer process advantages, such as easier separation of byproducts and milder reaction conditions.

One notable class of alternatives is α-halogenated acid chlorides and their corresponding anhydrides. Dichloroacetyl chloride, for instance, can be reacted with trifluoroacetic acid to yield this compound. The reaction proceeds as follows:

2 CF₃COOH + Cl₂CHCOCl → (CF₃CO)₂O + Cl₂CHCOOH + HCl

This method avoids the issues associated with the highly viscous phosphoric acid byproduct from the P₂O₅ route. Similarly, the anhydride of an alpha-halogenated acid can be used directly.

Acetic anhydride has also been explored as a dehydrating agent in a process known as reactive distillation. When a stoichiometric ratio of trifluoroacetic acid and acetic anhydride (2:1) is used, the reaction produces this compound and acetic acid as a byproduct. A key advantage of this method is the significant difference in boiling points between TFAA and acetic acid, which simplifies separation by distillation. Furthermore, acetic acid is less corrosive than phosphoric acid and is a valuable chemical in its own right, offering the potential for recovery and sale rather than waste treatment.

Other reagents investigated include thionyl chloride. Additionally, innovative approaches have modified the use of P₂O₅ itself to improve the process. One such method involves loading phosphorus pentoxide onto artificial zeolite. This composite material acts as the dehydrating agent, preventing the P₂O₅ from existing in a free form and generating only small amounts of free phosphoric acid, which simplifies the subsequent purification of the this compound.

The exploration of these alternatives is driven by the need for more efficient, safer, and economically viable industrial production methods for TFAA.

Green Chemistry Principles in this compound Production

The production of this compound is increasingly being evaluated through the lens of green chemistry, which aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The twelve principles of green chemistry, developed by Paul Anastas and John Warner, provide a framework for achieving this goal.

Key principles relevant to TFAA production include:

Waste Prevention : This is a cornerstone of green chemistry. In traditional TFAA synthesis using P₂O₅, the phosphoric acid byproduct can be recovered and utilized, which aligns with the principle of preventing waste rather than treating it afterward. Processes using acetic anhydride as a dehydrating agent also exemplify this, as the acetic acid byproduct is a saleable chemical, thus avoiding waste generation.

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. The reaction of trifluoroacetic acid with a dehydrating agent like acetic anhydride can be analyzed for its atom economy to assess its efficiency in converting reactant atoms into the desired product.

Less Hazardous Chemical Syntheses : This principle encourages the use of substances that pose little to no toxicity. The shift from highly corrosive and difficult-to-handle reagents to alternatives with milder properties and less hazardous byproducts, such as moving from P₂O₅ to acetic anhydride, is a step toward inherently safer chemistry.

Design for Energy Efficiency : Chemical processes should be conducted at ambient temperature and pressure whenever possible to minimize energy requirements. The development of methods like reactive distillation for TFAA synthesis aims to improve energy efficiency by combining reaction and separation into a single unit operation.

Catalysis : The use of catalytic reagents is superior to stoichiometric reagents as they are used in small amounts and can carry out a single reaction many times. While the primary synthesis of TFAA involves stoichiometric dehydrating agents, TFAA itself is used as a catalyst in a wide range of organic reactions, contributing to greener downstream processes.

Reduce Derivatives : Unnecessary derivatization steps should be minimized or avoided because they require additional reagents and generate waste. The development of one-pot syntheses where TFAA is used to facilitate multiple transformations, such as trifluoroacetylation and dehydration in the synthesis of Nirmatrelvir, demonstrates an application of this principle, streamlining processes and reducing waste.

The growing demand for more environmentally friendly practices, particularly in sectors like the semiconductor industry where TFAA is used for cleaning processes, continues to drive innovation in its production to better align with green chemistry principles.

Mechanistic Investigations of Trifluoroacetic Anhydride Reactivity

Electrophilic Activation Mechanisms

Trifluoroacetic anhydride (B1165640) (TFAA) is a highly reactive derivative of trifluoroacetic acid and a powerful tool in organic synthesis. wikipedia.org Its reactivity stems from the strong electron-withdrawing nature of the two trifluoromethyl groups, which makes the carbonyl carbons highly electrophilic and susceptible to nucleophilic attack. This enhanced electrophilicity, compared to acetic anhydride, allows TFAA to participate in a wide range of reactions under milder conditions. wikipedia.org

Role of Trifluoroacetic Anhydride in Acylation Reactions

This compound is widely utilized to introduce the trifluoroacetyl group into various organic molecules. dicp.ac.cn This process, known as trifluoroacetylation, is a type of acylation reaction where TFAA serves as the acylating agent. The high reactivity of TFAA makes it more convenient to use than trifluoroacetyl chloride, which is a gas. dicp.ac.cn

The mechanism of acylation involves the nucleophilic attack of a substrate, such as an alcohol, amine, or phenol (B47542), on one of the carbonyl carbons of the TFAA molecule. This is followed by the departure of a trifluoroacetate (B77799) anion, a good leaving group, resulting in the formation of a trifluoroacetylated product and trifluoroacetic acid as a byproduct. acs.org

TFAA can also promote other acylation reactions, such as Friedel-Crafts acylation, where it can be used to acylate aromatic compounds. dicp.ac.cn Furthermore, it serves as an efficient activator for the acylation of aryl methyl ketones with carboxylic acids in the presence of Brønsted or Lewis acids, leading to the formation of β-diketones. wikipedia.org In these reactions, TFAA reacts with a carboxylic acid to form a mixed anhydride, an acyl trifluoroacetate, which is a more potent acylating agent. wikipedia.org

Table 1: Comparison of Acylating Agents

| Acylating Agent | Reactivity | Byproduct | Physical State |

|---|---|---|---|

| This compound | High | Trifluoroacetic acid | Liquid |

| Trifluoroacetyl Chloride | High | Hydrochloric acid | Gas |

Mechanisms of Trifluoroacetylation with Amines, Alcohols, and Phenols

The trifluoroacetylation of amines, alcohols, and phenols with this compound generally proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen or oxygen atom of the nucleophile attacks one of the electrophilic carbonyl carbons of TFAA. This forms a tetrahedral intermediate which then collapses, eliminating a trifluoroacetate ion and yielding the N- or O-trifluoroacetylated product. acs.org

The reaction with amines is typically very fast and leads to the formation of trifluoroacetamides. This reaction is often used to protect amino groups in peptide synthesis or to prepare derivatives for gas chromatography. acs.orgresearchgate.net

The trifluoroacetylation of alcohols and phenols yields trifluoroacetate esters. nih.gov Studies have shown that these reactions are significantly faster with this compound than with mixed anhydrides like acetyl trifluoroacetate. nih.gov The reaction rate can be influenced by the presence of catalysts. For instance, pyridine (B92270) bases have been found to be effective catalysts for the trifluoroacetylation of phenols, which is attributed to the increased nucleophilicity of the phenol through hydrogen bonding with the base. nih.gov However, pyridine has little to no effect on the rate of reaction with alcohols.

A recent study demonstrated a chemoselective α-trifluoroacetylation of tertiary amides using TFAA in the presence of a weak base, 2,4,6-collidine. This method selectively produces β-ketoamides, highlighting the ability to control the reactivity of TFAA for specific synthetic outcomes. nih.gov

Catalytic Role of this compound in Condensations and Esterifications

Beyond its role as an acylating agent, this compound can also act as a powerful catalyst and dehydrating agent in various condensation and esterification reactions. dicp.ac.cnacs.org Its ability to readily react with water makes it an effective desiccant, driving equilibrium-limited reactions forward. dicp.ac.cn

TFAA promotes condensation reactions between activated aromatic compounds and carboxylic or sulfonic acids to produce ketones or sulfones, respectively. researchgate.net It is also employed as a dehydrating agent in the synthesis of N-tosylimines from arylaldehydes and p-toluenesulfonamide. researchgate.net

In esterification reactions, TFAA serves as an "impelling agent." vapourtec.comresearchgate.net It reacts with a carboxylic acid to form a mixed anhydride in situ. This mixed anhydride is a highly activated form of the carboxylic acid, which then readily reacts with an alcohol to form the desired ester. This method has been successfully applied to the esterification of wood with fatty acids to create new bioplastic materials. vapourtec.comresearchgate.net The reaction is efficient even at room temperature and can be performed rapidly. vapourtec.comresearchgate.net Similarly, this in situ formation of mixed anhydrides is effective for the esterification of complex molecules like cholesterol and phenols. researchgate.net

Radical Trifluoromethylation Pathways

In addition to its role in electrophilic reactions, this compound has emerged as a valuable and cost-effective precursor for the generation of trifluoromethyl (CF₃) radicals. This has opened up new avenues for the introduction of the important CF₃ group into organic molecules via radical pathways, particularly through the use of photoredox catalysis. acs.orgnih.gov

Generation of Trifluoromethyl Radicals from this compound

The generation of trifluoromethyl radicals from this compound typically involves a decarboxylation step. While direct oxidation of the trifluoroacetate anion to a trifluoroacetate radical is challenging due to its high oxidation potential, several strategies have been developed to achieve this under milder conditions. nih.govchemrxiv.orgresearchgate.net

One common approach involves the in situ formation of bis(trifluoroacetyl) peroxide from TFAA and an oxidant like hydrogen peroxide. This peroxide can then undergo homolytic cleavage, followed by the release of carbon dioxide to yield the CF₃ radical. chemrxiv.org

More recent methods leverage photoredox catalysis. In one strategy, TFAA is activated by forming an adduct with a "redox trigger," such as pyridine N-oxide. acs.orgnih.gov This adduct is more easily reduced by an excited photocatalyst. The resulting radical anion then fragments, leading to the formation of a trifluoroacetyl radical, which rapidly decarbonylates (loses carbon monoxide) to produce the desired trifluoromethyl radical. dicp.ac.cnacs.org

The proposed mechanism for the photoredox-catalyzed generation of a CF₃ radical from the TFAA/pyridine N-oxide adduct is as follows:

Formation of a reducible adduct between TFAA and pyridine N-oxide. acs.orgnih.gov

Single-electron reduction of the adduct by the excited photocatalyst.

Fragmentation of the resulting radical anion to generate a trifluoroacetyl radical (CF₃CO•). acs.org

Rapid decarbonylation of the trifluoroacetyl radical to form the trifluoromethyl radical (CF₃•) and carbon monoxide. dicp.ac.cnacs.org

Photoredox Catalysis in Trifluoromethylation Reactions

Visible-light photoredox catalysis has become a key technology for utilizing this compound as a CF₃ source for the trifluoromethylation of a variety of organic substrates, including (hetero)arenes and alkenes. acs.orgresearchgate.netnih.gov This approach offers a milder and more environmentally friendly alternative to traditional methods that often require harsh conditions or stoichiometric oxidants. acs.orgchemrxiv.org

In a typical photoredox cycle, a photocatalyst (often a ruthenium or iridium complex) absorbs visible light and is promoted to an excited state. This excited catalyst can then engage in a single-electron transfer (SET) with the TFAA-derived species (e.g., the pyridine N-oxide adduct), initiating the radical generation cascade described above. acs.orgnih.gov The resulting CF₃ radical can then add to an aromatic ring or an alkene to form a new radical intermediate. acs.org This intermediate is then oxidized by the photocatalyst, regenerating its ground state and completing the catalytic cycle, to yield the final trifluoromethylated product after deprotonation. acs.org

This methodology has been successfully applied to a broad range of substrates and has proven to be scalable, with successful reactions demonstrated on a gram scale in both batch and flow chemistry setups. researchgate.netnih.gov The operational simplicity and the use of an inexpensive CF₃ source make this a highly practical and attractive strategy for the synthesis of valuable trifluoromethylated compounds. acs.orgnih.gov

Table 2: Key Components in Photoredox Trifluoromethylation with TFAA

| Component | Role | Example |

|---|---|---|

| Trifluoromethyl Source | Precursor to the CF₃ radical | This compound (TFAA) |

| Activator/Redox Trigger | Forms a reducible adduct with TFAA | Pyridine N-oxide |

| Photocatalyst | Absorbs light and facilitates electron transfer | Ru(bpy)₃Cl₂ |

| Light Source | Excites the photocatalyst | Visible light (e.g., Blue LEDs) |

Mechanistic Studies of Decarboxylation Pathways

This compound (TFAA) serves as a potent precursor for the generation of trifluoromethyl radicals (•CF₃) through decarboxylation, particularly under photocatalytic conditions. While the thermal decarboxylation of trifluoroacetate requires high temperatures, photochemical strategies enable the reaction to proceed under mild conditions.

The mechanism often involves the in-situ formation of a redox-active species from TFAA. For instance, in a photocatalytic system employing pyridine N-oxide, TFAA reacts to form a reducible adduct. This adduct, upon single-electron reduction mediated by a photoredox catalyst like Ru(bpy)₃Cl₂, undergoes a cleavage of the weak N-O bond, followed by the extrusion of carbon dioxide (CO₂) to generate the trifluoromethyl radical. This radical can then participate in various C-H functionalization reactions. This process highlights a key pathway where TFAA is activated to facilitate decarboxylation, transforming a stable and inexpensive CF₃ source into a highly reactive species for synthetic applications.

| Step | Description |

|---|---|

| 1. Adduct Formation | This compound reacts with a redox auxiliary (e.g., pyridine N-oxide) to form a reducible adduct. |

| 2. Photocatalytic Reduction | A photoexcited catalyst transfers an electron to the adduct. |

| 3. Fragmentation & Decarboxylation | The reduced adduct fragments, leading to the elimination of carbon dioxide (CO₂). |

| 4. Radical Generation | A trifluoromethyl radical (•CF₃) is formed as the final product of the decarboxylation. |

Dehydration Reaction Mechanisms

This compound is a powerful dehydrating agent, a property stemming from the high electrophilicity of its carbonyl carbons, which are activated by the strongly electron-withdrawing trifluoromethyl groups. It reacts readily and exothermically with water to form two equivalents of trifluoroacetic acid. This reactivity makes it an effective desiccant, particularly for drying trifluoroacetic acid itself.

Its utility as a dehydrating agent is prominent in organic synthesis, for instance, in the conversion of primary amides to nitriles. The mechanism involves the initial acylation of the amide oxygen by TFAA, forming an O-trifluoroacetyl imidate intermediate. This intermediate is highly activated towards elimination. A base, such as pyridine or triethylamine (B128534), then abstracts a proton from the nitrogen atom, leading to the elimination of two molecules of trifluoroacetic acid and the formation of the nitrile triple bond.

This compound is a highly effective activator for the Pummerer rearrangement, a reaction that converts an alkyl sulfoxide (B87167) to an α-acyloxy-thioether. TFAA is considered a stronger activating reagent than acetic anhydride, often allowing the reaction to proceed under milder conditions.

The mechanism commences with the acylation of the nucleophilic sulfoxide oxygen by one of the electrophilic carbonyl groups of TFAA. This step forms a trifluoroacetoxysulfonium ion intermediate and a trifluoroacetate anion. The trifluoroacetate anion then acts as a base, abstracting an α-proton from the carbon adjacent to the sulfur atom. This abstraction induces an elimination reaction, resulting in the formation of a highly electrophilic thial cation (also referred to as a sulfenium ion) and trifluoroacetic acid. Finally, the trifluoroacetate anion attacks the thial cation, yielding the final α-trifluoroacetoxy-thioether product.

| Step | Reactants | Intermediate/Product | Description |

|---|---|---|---|

| 1 | Sulfoxide + TFAA | Trifluoroacetoxysulfonium ion | Acylation of the sulfoxide oxygen by TFAA. |

| 2 | Trifluoroacetoxysulfonium ion + Trifluoroacetate | Thial cation | Base-induced elimination of trifluoroacetic acid. |

| 3 | Thial cation + Trifluoroacetate | α-Trifluoroacetoxy-thioether | Nucleophilic attack on the thial cation. |

This compound can mediate intramolecular dehydrative cyclization reactions to synthesize various heterocyclic compounds. An example is the tandem trifluoroacetylation/cyclization of cyanoacetanilides to produce 4-hydroxy-3-trifluoroacetylquinolin-2(1H)-ones.

In this process, TFAA serves a dual role. First, it acts as an acylating agent, performing a C-acylation on the active methylene (B1212753) group of the cyanoacetanilide. Secondly, it functions as a dehydrating agent to facilitate the subsequent intramolecular cyclization. The mechanism likely involves the formation of a ketene (B1206846) intermediate or a related enolic species, which then undergoes cyclization onto the aromatic ring via an electrophilic attack, followed by tautomerization to yield the final quinolinone product. This reaction proceeds efficiently under mild conditions, demonstrating the utility of TFAA in constructing complex heterocyclic frameworks through a dehydration-driven process.

Redox Chemistry Involving this compound

The combination of this compound and sodium iodide (TFAA-NaI) creates a potent reagent system for the deoxygenation of sulfoxides to their corresponding sulfides. This reduction is a clean and efficient process that occurs at ambient temperature. The reaction is characterized by the liberation of molecular iodine, which provides a visual indication of the reaction's progress.

The mechanism proceeds through a two-stage pathway.

Activation/O-Acylation : The sulfoxide oxygen atom first attacks the electrophilic carbonyl carbon of TFAA. This results in the formation of an O-trifluoroacetylated sulfonium (B1226848) salt intermediate (an O-acyloxy salt) and a trifluoroacetate anion.

Reductive Cleavage : An iodide anion (from NaI) then performs a nucleophilic attack on the activated sulfur atom of the intermediate. This is followed by a subsequent reaction with a second iodide anion, leading to the formation of the sulfide, two equivalents of trifluoroacetate, and molecular iodine (I₂).

This reaction is generally quantitative and forms the basis for both synthetic reductions and analytical methods for the determination of sulfoxides.

Oxidation Reactions Mediated by this compound

This compound (TFAA) plays a crucial role as an activating agent in a variety of oxidation reactions, most notably in conjunction with dimethyl sulfoxide (DMSO). This combination provides a powerful and versatile system for the oxidation of numerous functional groups under relatively mild conditions. The high electrophilicity of the carbonyl carbons in TFAA allows it to readily activate nucleophilic oxidants like DMSO, generating highly reactive intermediates that facilitate the oxidation process.

The Swern-Moffatt Oxidation and its Variants

One of the most prominent applications of this compound in oxidation chemistry is as an activator for DMSO in a modification of the Swern oxidation, often referred to as the Moffatt-Swern oxidation. chemistry-reaction.comwikipedia.org This method facilitates the conversion of primary and secondary alcohols into aldehydes and ketones, respectively. chemistry-reaction.com The reaction is renowned for its mild conditions and broad functional group tolerance. wikipedia.org While the classical Swern oxidation often employs oxalyl chloride, the use of TFAA offers distinct advantages, including the possibility of running the reaction at temperatures up to -30 °C, which is warmer than the cryogenic conditions (typically -78 °C) required for the oxalyl chloride variant. chemistry-reaction.comwikipedia.org

The mechanism commences with the reaction of DMSO with this compound at low temperatures (below -50 °C). chemistry-reaction.comyale.eduthermofisher.com This initial step forms a highly electrophilic intermediate, trifluoroacetoxydimethylsulfonium trifluoroacetate. chemistry-reaction.comthermofisher.com This sulfonium salt is the active oxidant in the reaction.

Upon addition of the alcohol substrate, the oxygen of the alcohol attacks the electrophilic sulfur atom of the activated DMSO complex, displacing a trifluoroacetate ion and forming a key alkoxydimethylsulfonium salt intermediate. wikipedia.orgyale.edu In the final step, the addition of a hindered organic base, typically triethylamine, facilitates an intramolecular elimination reaction. The base removes a proton from the carbon adjacent to the oxygen, leading to the formation of the desired carbonyl compound, dimethyl sulfide, and triethylammonium (B8662869) trifluoroacetate. wikipedia.orgyale.edu

A critical consideration in this reaction is the thermal instability of the initial activated complex. If the temperature rises excessively, the complex can undergo a Pummerer rearrangement, a common side reaction in DMSO-based oxidations that can lead to the formation of methylthiomethyl (MTM) ether byproducts. chemistry-reaction.comacsgcipr.orgchem-station.com

The general efficacy of the TFAA/DMSO system for the oxidation of alcohols is demonstrated in the following table, which summarizes typical conversions.

| Substrate (Alcohol) | Product (Carbonyl) | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Primary Alcohol (Generic) | Aldehyde (Generic) | 1) DMSO, TFAA, CH₂Cl₂, <-30°C; 2) Triethylamine | High | chemistry-reaction.comthermofisher.com |

| Secondary Alcohol (Generic) | Ketone (Generic) | 1) DMSO, TFAA, CH₂Cl₂, <-30°C; 2) Triethylamine | High | chemistry-reaction.comthermofisher.com |

Oxidation of Other Substrates

Beyond the oxidation of alcohols, the TFAA/DMSO system is effective for other chemical transformations. A notable example is the rapid and efficient oxidation of isonitriles to isocyanates. acs.orgorganic-chemistry.orgnih.gov This reaction proceeds smoothly at low temperatures (-60 °C to 0 °C) and is often complete within minutes, using only catalytic amounts of TFAA. acs.orgnih.govnih.gov The byproducts, primarily dimethyl sulfide, are volatile, which simplifies the isolation of the isocyanate product. organic-chemistry.orgnih.gov

The proposed mechanism for this transformation is distinct from other methods and does not involve the formation of an isonitrile-halogen adduct. acs.orgnih.gov Instead, it is believed that TFAA activates the sulfoxide, which is then attacked by the nucleophilic isonitrile. acs.org This process represents a mild, rapid, and environmentally considerate method for preparing isocyanates from isonitriles. acs.org

The versatility of this method is illustrated by its successful application to a range of isonitrile substrates, as detailed in the research findings below.

| Isonitrile Substrate | Isocyanate Product | TFAA (mol %) | Yield (%) | Reference |

|---|---|---|---|---|

| t-Butylisonitrile | t-Butylisocyanate | 5 | 96 (as di-t-butylurea) | nih.gov |

| Cyclohexylisonitrile | Cyclohexylisocyanate | 5 | 95 | acs.org |

| Benzylisonitrile | Benzylisocyanate | 5 | 95 | acs.org |

| (R)-(+)-α-Methylbenzylisonitrile | (R)-(+)-α-Methylbenzylisocyanate | 5 | 96 | acs.org |

| 4-Methoxybenzylisonitrile | 4-Methoxybenzylisocyanate | 5 | 98 | acs.org |

| 1-Adamantylisonitrile | 1-Adamantylisocyanate | 5 | 95 | acs.org |

Furthermore, TFAA can be paired with sodium iodide to create a reagent system capable of reducing sulfoxides and sulfimides to their corresponding sulfides. wikipedia.orgsemanticscholar.org In this redox reaction, TFAA first activates the sulfoxide by O-acylation, forming an O-trifluoroacetylsulfonium salt. This intermediate is then reduced by the iodide anion, which is in turn oxidized to iodine, resulting in the deoxygenation of the sulfoxide. semanticscholar.org

Applications of Trifluoroacetic Anhydride in Advanced Organic Synthesis

Introduction of Trifluoromethyl and Trifluoroacetyl Groups

One of the most significant applications of trifluoroacetic anhydride (B1165640) is as a source for the trifluoroacetyl (CF₃CO-) and, more recently, the trifluoromethyl (-CF₃) groups. chemicalbook.com These moieties are of paramount importance in medicinal and materials chemistry, and TFAA provides a convenient and effective means for their incorporation into organic scaffolds.

The direct introduction of a trifluoromethyl (-CF₃) group into aromatic and heteroaromatic rings is a crucial transformation in the development of pharmaceuticals and agrochemicals. nih.gov While traditionally challenging, recent advancements have established trifluoroacetic anhydride as a cost-effective and readily available source for the CF₃ radical. nih.gov

Under photoredox catalysis, TFAA can undergo a decarboxylation process to generate the trifluoromethyl radical (•CF₃). nih.govresearchgate.net This reactive species can then be used to trifluoromethylate a wide range of electron-rich and electron-neutral aromatic and heteroaromatic substrates. nih.gov This method is noted for its operational simplicity and scalability, representing a significant advantage over more expensive or difficult-to-handle trifluoromethylating reagents. nih.govscribd.com The reaction proceeds efficiently without the need for additives like bases or hyperstoichiometric oxidants, demonstrating excellent functional group tolerance, including on natural products and drug precursors. researchgate.net

Table 1: Examples of Radical Trifluoromethylation using TFAA under Photoredox Catalysis The following table presents examples of substrates successfully trifluoromethylated using this compound as the CF₃ source. Data compiled from research findings. nih.gov

| Substrate | Product | Yield (%) |

| Anisole | 4-Trifluoromethylanisole | 78 |

| 1,3,5-Trimethoxybenzene | 2,4,6-Trimethoxy-1-(trifluoromethyl)benzene | 95 |

| N-Phenylpyrrole | 1-Phenyl-2-(trifluoromethyl)pyrrole | 85 |

| Thiophene | 2-(Trifluoromethyl)thiophene | 65 |

| 4-Bromostyrene | 4-Bromo-1-(2,2,2-trifluoroethyl)benzene | 72 |

This compound is a highly efficient reagent for introducing the trifluoroacetyl group, a process known as trifluoroacetylation. chemicalbook.com This reaction is widely used for the protection of functional groups, the synthesis of intermediates, and the derivatization of analytes for chromatography. chemicalbook.com TFAA reacts readily with nucleophilic functional groups such as alcohols, phenols, and amines. chemicalbook.com

O-acylation: Alcohols and phenols are rapidly converted to their corresponding trifluoroacetate (B77799) esters upon reaction with TFAA. chemicalbook.comorgsyn.org This reaction is often used to protect hydroxyl groups during multi-step syntheses.

N-acylation: Primary and secondary amines react with TFAA to form stable trifluoroacetamides. chemicalbook.comorganic-chemistry.org This transformation is fundamental in peptide synthesis and for modifying the properties of amine-containing molecules.

C-trifluoroacylation: TFAA can participate in Friedel-Crafts acylation reactions to form a new carbon-carbon bond, attaching the trifluoroacetyl group directly to an aromatic ring. wikipedia.org This reaction typically requires activation, for example, by pre-reacting TFAA with a carboxylic acid to form a more electrophilic mixed anhydride, which then acylates an electron-rich aromatic compound.

Table 2: Selective Trifluoroacetylation Reactions with TFAA This table summarizes the types of trifluoroacetylation reactions and the functional groups involved.

| Acylation Type | Functional Group | Product |

| O-acylation | Alcohols (R-OH) | Trifluoroacetate Ester (R-OCOCF₃) |

| O-acylation | Phenols (Ar-OH) | Trifluoroacetate Ester (Ar-OCOCF₃) |

| N-acylation | Primary Amines (R-NH₂) | Trifluoroacetamide (R-NHCOCF₃) |

| N-acylation | Secondary Amines (R₂NH) | Trifluoroacetamide (R₂NCOCF₃) |

| C-acylation | Arenes (Ar-H) | Aryl Trifluoromethyl Ketone (Ar-COCF₃) |

Role in Pharmaceutical and Agrochemical Synthesis

The unique properties imparted by fluorine-containing functional groups make TFAA a critical reagent in the life sciences industries. datahorizzonresearch.comgoogle.com It serves as a key building block in the synthesis of a multitude of active pharmaceutical ingredients (APIs) and agrochemicals. solvay.comactylis.com

This compound is extensively used as a reagent and intermediate in the synthesis of various APIs. datahorizzonresearch.com Its role can range from acting as a dehydrating agent in condensation reactions to introducing the essential trifluoroacetyl or trifluoromethyl groups into complex molecular architectures. guidechem.comexsyncorp.com The high reactivity of TFAA allows reactions to proceed under mild conditions, which is often crucial when dealing with sensitive, multifunctional molecules common in pharmaceutical synthesis. nih.govarborpharmchem.com For instance, it is used in the manufacturing process of the anticancer drug Epirubicin. exsyncorp.com

Table 3: Examples of Pharmaceutical Intermediates Synthesized Using TFAA This table lists key intermediates in pharmaceutical synthesis where this compound is a crucial reagent. exsyncorp.com

| Intermediate | Application Area |

| Bis(trifluoroacetoxyiodo)pentafluorobenzene | Organic Synthesis Reagent |

| 2-Hydroxy-4-(trifluoroacetyl)pyrimidine | API Synthesis |

| 2-(Methylmercapto)-4-(trifluoroacetyl)-pyrimidine | API Synthesis |

| 5-Bromopyridine-2-carbaldehyde | API Synthesis |

The trifluoromethyl group is a highly sought-after moiety in modern drug discovery. nbinno.com Its incorporation into a drug candidate can profoundly and beneficially alter its physicochemical and biological properties. mdpi.comresearchgate.net TFAA, as a precursor to the CF₃ radical, is an important tool for installing this group. nih.gov The introduction of a -CF₃ group can lead to:

Increased Lipophilicity: The -CF₃ group is highly lipophilic, which can improve a drug's ability to cross cell membranes and reach its biological target. nbinno.comwechemglobal.com

Improved Binding Affinity: The strong electronegativity of the -CF₃ group can alter the electronic profile of a molecule, potentially leading to stronger and more selective interactions with its target protein or enzyme. nbinno.comwechemglobal.com

Modified Acidity/Basicity: Placing a -CF₃ group near an acidic or basic functional group can significantly alter its pKa, which can be used to fine-tune the ionization state of a drug at physiological pH. nbinno.com

Table 4: Effects of the Trifluoromethyl Group on Drug Properties This table summarizes the key benefits of incorporating a -CF₃ group into drug molecules.

| Property | Effect of -CF₃ Group | Rationale |

| Metabolic Stability | Increased | High C-F bond strength resists enzymatic cleavage. nbinno.commdpi.com |

| Lipophilicity | Increased | Enhances permeability across biological membranes. nbinno.comwechemglobal.com |

| Binding Affinity | Often Improved | Alters molecular electronics, leading to stronger target interactions. nbinno.comwechemglobal.com |

| Bioavailability | Often Increased | A combined result of improved stability and membrane transport. mdpi.com |

In the agrochemical sector, this compound is used in the synthesis of effective and environmentally stable pesticides and herbicides. datahorizzonresearch.com The presence of trifluoromethyl groups in these products often enhances their potency and resistance to environmental degradation, leading to more effective crop protection solutions. nih.gov For example, TFAA is a reagent used in the synthesis of the insecticide Chlorfenapyr and the pesticide intermediate trifluoroacetonitrile. exsyncorp.comgoogle.com It is also a building block in synthetic routes for trifluoromethylpyridines (TFMPs), which are key structural motifs in numerous modern agrochemicals. nih.govjst.go.jp

Table 5: Examples of Agrochemicals and Intermediates Synthesized Using TFAA This table provides examples of agrochemical products where this compound is used in the synthesis.

| Compound | Type | Role of TFAA |

| Chlorfenapyr | Insecticide/Pesticide | Synthesis reagent. exsyncorp.com |

| Trifluoroacetonitrile | Pesticide Intermediate | Dehydrating agent in synthesis from trifluoroacetamide. google.com |

| 6-(Trifluoromethyl)pyrid-2-one | Agrochemical Intermediate | Ring synthesis based on TFAA. nih.gov |

| Flonicamid | Insecticide | Contains a trifluoromethylpyridine moiety. jst.go.jp |

Peptide Synthesis and Modification

This compound (TFAA) serves as a versatile reagent in the field of peptide chemistry, primarily utilized for the protection and activation of amino acids. Its high reactivity allows for the efficient introduction of the trifluoroacetyl (TFA) protecting group onto the amine functionalities of amino acids. This protection strategy is crucial in preventing unwanted side reactions during peptide synthesis.

In a notable application, this compound is used for the in situ protection and activation of amino acids for Friedel-Crafts acylation reactions. wikipedia.org This one-pot procedure involves the simultaneous N-protection of the amino group and the formation of a mixed anhydride, which then acts as the acylating agent. wikipedia.org This method provides an efficient route to N-trifluoroacetyl-protected amidoketones in good to excellent yields. wikipedia.org The trifluoroacetyl group can be subsequently removed under mild conditions, highlighting its utility as a temporary protecting group. wikipedia.org

Furthermore, this compound is instrumental in the synthesis of chiral N-trifluoroacetyl-methionine derivatives, which can act as acyl donors in Friedel-Crafts acylations. nih.gov The trifluoroacetyl group is favored in this context as it is moderately stable under acidic conditions and can be easily deprotected under alkaline conditions, making it a suitable amine protecting group for such reactions. nih.gov

While trifluoroacetic acid (TFA) is widely known for its role in the cleavage of peptides from solid-phase resins, this compound's role is more nuanced. acs.orgutwente.nl A significant consideration in peptide synthesis is the potential for trifluoroacetylation as an undesirable side reaction. researchgate.netgoogle.com This can occur through the reaction of trifluoroacetic acid, often used in deprotection steps, with hydroxyl groups on the resin, forming trifluoroacetoxymethyl groups. These groups can then transfer the trifluoroacetyl group to the free amine of the peptide, leading to chain termination. researchgate.netgoogle.com Understanding this mechanism is crucial for preventing this side reaction and improving the yield of the desired peptide. researchgate.netgoogle.com

Applications in Materials Science

Modification of Polymers and Coatings

This compound finds application in the surface modification of polymers, where it can be used to alter surface properties such as wettability and adhesion. One approach involves the use of wet chemical treatments to introduce functional groups onto the polymer surface. For instance, the surface of polytetrafluoroethylene (PTFE) has been modified by refluxing with elementary sodium to create double bonds, followed by oxidation with a mixture of trifluoroacetic acid and hydrogen peroxide. washington.edu While this example uses the acid, the anhydride's strong dehydrating and activating properties suggest its potential in similar surface modification protocols.

Plasma polymerization and graft copolymerization are other powerful techniques for modifying polymer surfaces. researchgate.net These methods can introduce a variety of functional groups onto the polymer backbone, thereby changing its surface chemistry. For example, plasma treatment followed by graft copolymerization of acrylic acid onto PTFE films has been shown to significantly increase the hydrophilicity of the surface. researchgate.net While the direct use of this compound in these specific plasma processes is not detailed in the provided sources, its high reactivity makes it a candidate for vapor-phase surface functionalization or as a reagent in subsequent grafting reactions to introduce fluorinated moieties.

The overarching goal of these modifications is often to enhance the performance of the polymer for specific applications, such as improving the adhesion of coatings or enhancing biocompatibility for medical devices. nih.govmdpi.com Surface functionalization can be achieved through various chemical reactions, and the choice of reagent is critical in determining the final surface properties. ethz.ch

Preparation of Advanced Fluorinated Materials

This compound is a key building block in the synthesis of advanced fluorinated materials due to its ability to efficiently introduce trifluoromethyl (CF3) groups. wikipedia.orggoogle.com These materials are of significant interest due to their unique properties, including high thermal stability, chemical resistance, and low surface energy.

One synthetic route to fluorinated materials is through the thermolysis of fluoropolymers, which can yield trifluoroacetic acid (TFA), indicating the presence of trifluoroacetyl groups within the polymer structure or their formation during decomposition. nih.govresearchgate.net This suggests that this compound, as a precursor to these groups, plays an indirect role in the lifecycle and potential recycling of fluorinated polymers.

In the sol-gel process, trifluoroacetic acid is used as a fluorine source for the synthesis of inorganic complex fluorides. researchgate.net The thermal decomposition of metal trifluoroacetate precursors, which can be formed from the anhydride, leads to the formation of metal fluoride (B91410) films. researchgate.net During this process, volatile byproducts such as this compound itself can be generated. researchgate.net This method allows for the preparation of high-surface-area metal fluorides and thin fluoride coatings with controlled thickness and refractive index. researchgate.netresearchgate.net

The synthesis of fluoropolymers can be achieved through various polymerization techniques. While the direct initiation of polymerization by this compound is not extensively detailed, its role as a powerful dehydrating and activating agent makes it a valuable component in the synthesis of fluorinated monomers and polymers. google.com For instance, it is a useful chemical in the synthesis of various polymers and fine chemicals. google.com

Synthesis of Superconducting Thin Films (e.g., YBCO)

This compound plays a crucial role in the preparation of high-temperature superconducting thin films, particularly Yttrium Barium Copper Oxide (YBCO), through the Trifluoroacetate Metal-Organic Deposition (TFA-MOD) method. This chemical solution deposition technique is a promising low-cost, non-vacuum process for producing high-performance superconducting films.

The TFA-MOD process typically involves the use of metal trifluoroacetates as precursors. A significant challenge in the preparation of the precursor solution is the generation of water when trifluoroacetic acid (TFAH) is used, which necessitates a lengthy purification process. The use of this compound (TFAA) as an alternative provides a distinct advantage by affording anhydrous TFA solutions without the need for additional purification steps. This leads to the formation of highly stable organometallic precursors.

The anhydrous nature of the precursor solution prepared with TFAA allows for a short pyrolysis process, contributing to the efficient production of YBCO films with high critical current densities (Jc). The resulting films exhibit excellent superconducting properties, making this method highly attractive for the fabrication of superconducting wires and other devices.

Derivatization in Analytical Chemistry

Preparation of Volatile Derivatives for Gas Chromatography (GC)

This compound is a widely used and highly effective derivatizing agent in analytical chemistry, specifically for the preparation of samples for gas chromatography (GC) analysis. The primary purpose of derivatization in this context is to increase the volatility and thermal stability of polar analytes, making them suitable for separation and detection by GC.

TFAA readily reacts with compounds containing active hydrogen atoms, such as alcohols, phenols, and amines, to form stable and highly volatile trifluoroacetyl derivatives. This process, known as acylation, effectively masks the polar functional groups, reducing intermolecular hydrogen bonding and allowing the compounds to be easily vaporized in the GC inlet.

The resulting trifluoroacetylated derivatives are particularly well-suited for detection by both Flame Ionization Detectors (FID) and Electron Capture Detectors (ECD). The presence of the highly electronegative fluorine atoms in the trifluoroacetyl group significantly enhances the response of the ECD, making this method extremely sensitive for the trace analysis of a wide range of compounds.

Below is a table summarizing the types of compounds commonly derivatized with this compound for GC analysis:

| Analyte Class | Functional Group(s) | Purpose of Derivatization |

| Alcohols | -OH | Increase volatility and detector response |

| Phenols | Ar-OH | Increase volatility and ECD sensitivity |

| Amines (Primary and Secondary) | -NH2, -NHR | Increase volatility and stability |

| Amino Acids | -NH2, -COOH | Increase volatility for GC separation |

| Steroids | -OH | Increase volatility and thermal stability |

| Drugs of Abuse | Various (e.g., -OH, -NH2) | Confirmation testing, increase volatility |

The reaction with this compound is typically rapid and can be carried out under mild conditions. The choice of solvent and the potential use of a catalyst can be optimized to ensure complete derivatization.

Enhancement of Detectability and Separation in Mass Spectrometry (MS)

This compound (TFAA) serves as a crucial derivatizing agent in the field of mass spectrometry, particularly in conjunction with gas chromatography (GC-MS). Its primary function is to modify analytes to improve their chromatographic behavior and enhance their detectability. chemicalbook.comtcichemicals.com The process, known as trifluoroacetylation, involves the reaction of TFAA with compounds containing active hydrogen atoms, such as alcohols, phenols, and amines. chemicalbook.comsigmaaldrich.com This reaction introduces a trifluoroacetyl group into the molecule. chemicalbook.commdpi.com

The resulting trifluoroacetyl derivatives exhibit increased volatility and reduced polarity, characteristics that lead to significantly improved separation and peak shape in gas chromatography. chemicalbook.comnih.gov The incorporation of fluorine atoms into the analyte is particularly advantageous for enhancing detection sensitivity, especially when using an electron capture detector (ECD), which is highly responsive to halogenated compounds. chemicalbook.comsigmaaldrich.com

Furthermore, the halogenated acyl groups introduced by TFAA can generate specific and predictable fragmentation patterns within the mass spectrometer. mdpi.com This aids in the structural elucidation and confident identification of the analyzed compounds. The derivatization can also lead to a better response from the detector and minimize the adsorption of the analyte within the GC system. mdpi.com A notable example of its efficacy was demonstrated in the analysis of 3β,5α,6β-steratriols. Trifluoroacetylation successfully derivatized all three hydroxyl groups, a feat not achievable with standard silylation methods, resulting in superior chromatographic performance. mdpi.comnih.gov The trifluoroacetate derivative of cholesta-3β,5α,6β-triol was observed to elute nine minutes faster than its corresponding disilylated derivative, highlighting the significant improvement in analysis time. nih.gov

However, a potential complication exists when using TFAA. Under the acidic conditions of the derivatization reaction, it can induce the chemical conversion of certain analytes. For instance, it has been shown to convert cannabidiol (B1668261) (CBD) into Δ(9)-tetrahydrocannabinol (THC). nih.gov This transformation results in both compounds exhibiting identical retention times and mass spectra, rendering TFAA unsuitable for analyses where the differentiation of these two cannabinoids is required. nih.gov

Application in Nuclear Magnetic Resonance (NMR) Studies

This compound finds valuable applications in Nuclear Magnetic Resonance (NMR) spectroscopy, primarily as a chemical derivatizing agent to aid in spectral interpretation and quantitative analysis. chemicalbook.com One of its key uses is to identify and confirm the presence of hydroxyl (-OH) functional groups within a molecule. chemicalforums.comresearchgate.net

When a few drops of TFAA are added to an NMR tube containing a sample with a hydroxyl group, an immediate reaction occurs, converting the alcohol into a trifluoroacetate ester. chemicalforums.com This chemical modification results in a distinct change in the ¹H NMR spectrum: the characteristic signal corresponding to the hydroxyl proton disappears. chemicalforums.com This disappearance serves as definitive evidence for the presence of the hydroxyl group in the original analyte. A new peak, corresponding to the trifluoroacetic acid byproduct, may appear far downfield around 11 ppm, typically not interfering with other signals. chemicalforums.com Protons on the carbon adjacent to the original hydroxyl group may experience a slight shift in their resonance frequency. chemicalforums.com This technique is particularly useful in the structural characterization of complex molecules like polymers, where it helps in identifying terminal functional groups. chemicalforums.comresearchgate.net

Another significant application of TFAA in NMR is for the quantitative determination of water in organic solvents. yakhak.org TFAA reacts stoichiometrically with water to produce trifluoroacetic acid. In the ¹H NMR spectrum, the proton signal of the resulting trifluoroacetic acid appears in a region that is typically free from the signals of other sample components. yakhak.org By integrating this unique signal, one can accurately quantify the amount of water present, with detection limits reported as low as 200 parts per million (ppm). yakhak.org Additionally, ¹⁹F NMR spectroscopy can be employed for the analysis of primary and secondary amines following their derivatization with TFAA. researchgate.net

Catalytic and Activating Agent Roles

This compound is a versatile reagent in organic synthesis, often employed for its potent catalytic and activating properties in a variety of chemical transformations. chemicalbook.com

Promotion of Friedel-Crafts Acylation

This compound plays a significant role in modern adaptations of the Friedel-Crafts acylation, offering a more environmentally benign alternative to traditional methods. acs.orgacs.org It can be used to promote the acylation of aromatic compounds with carboxylic acids. wikipedia.org A particularly effective system involves the use of TFAA in conjunction with phosphoric acid. acs.org This combination generates highly reactive acylating agents, specifically acyl bis(trifluoroacetyl)phosphates, in situ. acs.org

This methodology allows for the efficient acylation of activated aromatic rings, such as anisole, at ambient temperatures, often yielding the para-substituted product with high selectivity. acs.org In this process, TFAA functions as an activating agent for the carboxylic acid. A key advantage is that the TFAA is converted to trifluoroacetic acid (TFA), which can be recovered and recycled, enhancing the atom economy of the reaction. acs.org This approach circumvents the need for stoichiometric quantities of strong Lewis acids like aluminum trichloride (B1173362) and avoids the use of chlorinated solvents, both of which are characteristic of the classical Friedel-Crafts reaction and contribute to significant waste generation. acs.orgacs.orgpatsnap.comgoogle.com The in situ formation of a mixed anhydride from a carboxylic acid and TFAA also eliminates the need to first convert the carboxylic acid to a more reactive acid chloride using reagents like thionyl chloride. acs.org

Catalysis in Condensation Reactions

This compound is an effective catalyst for various condensation reactions. chemicalbook.com It is particularly useful in promoting reactions that involve the formation of a new bond through the joining of two molecules, often with the elimination of a small molecule like water. TFAA facilitates condensations that involve acyl groups reacting with aromatic or other unsaturated compounds. chemicalbook.com

Activation in Swern Oxidation

This compound can function as an activating agent for dimethyl sulfoxide (B87167) (DMSO) in the Swern oxidation, a widely used method for the mild oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. wikipedia.orgthermofisher.comwikipedia.org The reaction, first reported by D. Swern and coworkers in 1976, involves the initial treatment of DMSO with TFAA at low temperatures (below -50°C). thermofisher.comchemistry-reaction.com This forms an intermediate species, trifluoroacetoxydimethylsulfonium trifluoroacetate, which is the active oxidant. thermofisher.comchemistry-reaction.com This intermediate then reacts with the alcohol, and subsequent treatment with a hindered, non-nucleophilic base such as triethylamine (B128534) completes the oxidation to the corresponding carbonyl compound. thermofisher.comchemistry-reaction.com

An advantage of using TFAA as the activator is that the reaction can be conducted at a slightly higher temperature (up to -30°C) compared to when oxalyl chloride is used, which typically requires temperatures below -60°C. wikipedia.orgwikipedia.orgpsiberg.com However, the use of TFAA in the Swern oxidation is associated with a higher likelihood of forming trifluoroacetate side products, a complication that is less frequently observed when oxalyl chloride is employed as the activator. chemistry-reaction.comjk-sci.com Consequently, oxalyl chloride was later found to be a more efficient activating agent and is now more commonly used in this reaction. thermofisher.comchemistry-reaction.com

The following table provides a comparative overview of activators in the Swern Oxidation.

| Activator | Typical Reaction Temperature | Potential Side Products |

| This compound | -30°C | Trifluoroacetate esters chemistry-reaction.comjk-sci.com |

| Oxalyl Chloride | < -60°C | Side reactions are rare jk-sci.com |

Use in Electrophilic Aromatic Substitution (Nitration, Sulfonation, Nitrosylation)

Beyond its role in Friedel-Crafts reactions, this compound can also be used to promote other key electrophilic aromatic substitution reactions. wikipedia.org Its strong electron-withdrawing nature and ability to generate potent electrophiles make it a useful reagent in nitration (introduction of a -NO₂ group), sulfonation (introduction of a -SO₃H group), and nitrosylation (introduction of an -NO group) of aromatic rings. wikipedia.org

Role in Chitosan (B1678972) Derivatization

This compound (TFAA) serves as a potent acylating agent for the chemical modification of chitosan, a naturally occurring polysaccharide composed of D-glucosamine and N-acetyl-D-glucosamine units. The derivatization of chitosan is crucial for modulating its physicochemical properties, such as solubility and hydrophobicity, thereby expanding its applications in advanced organic synthesis and materials science. The primary reactive sites on the chitosan polymer for acylation are the primary amine group at the C-2 position and the primary and secondary hydroxyl groups at the C-6 and C-3 positions, respectively.

The reaction with this compound introduces the trifluoroacetyl group (-COCF₃) onto the chitosan backbone. This modification is significant as it can drastically alter the polymer's characteristics. The high reactivity of TFAA allows for the facile acylation of the nucleophilic amine and hydroxyl groups present in the chitosan structure. Generally, the amine group at the C-2 position is more reactive than the hydroxyl groups, leading to preferential N-acylation over O-acylation, especially under controlled conditions. However, reaction parameters such as temperature and the molar ratio of reactants can be adjusted to influence the extent of both N- and O-substitution.

A key synthetic strategy involves the use of this compound to generate highly reactive mixed anhydrides in situ. For instance, the interchange reaction between a carboxylic acid and TFAA yields an acyl trifluoroacetate, which then acts as a powerful acylating agent for chitosan. Research has shown that heating the reaction mixture can lead to both N- and O-acylation, achieving high degrees of substitution. The introduction of the strongly electronegative trifluoroacetyl group significantly impacts the polymer's hydrogen-bonding network, which can lead to improved solubility in certain organic solvents.

Research Findings

Detailed studies on chitosan acylation demonstrate that the degree of substitution (DS)—the average number of trifluoroacetyl groups attached per glucosamine (B1671600) unit—is a critical parameter that dictates the final properties of the derivative. The DS can be controlled by modifying reaction conditions such as the concentration of this compound, temperature, and reaction time.